Diethyl 1,2,2,2-tetrachloroethyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3957-63-9 |
|---|---|
Molecular Formula |
C6H11Cl4O4P |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
diethyl 1,2,2,2-tetrachloroethyl phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c1-3-12-15(11,13-4-2)14-5(7)6(8,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
NILOGSUCKNGCDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Diethyl 1,2,2,2 Tetrachloroethyl Phosphate
Phosphorylation Approaches
Phosphorylation, the addition of a phosphoryl group to a molecule, is the definitive step in forming the target compound. wikipedia.org Various classical and modified reactions in organophosphorus chemistry can be adapted to achieve this transformation, each with its own mechanistic nuances when applied to halogenated substrates.
Michaelis-Arbuzov Reaction Adaptations for Halogenated Precursors
The classical Michaelis-Arbuzov reaction is a cornerstone of organophosphorus synthesis, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate, thus creating a stable phosphorus-carbon (P-C) bond. wikipedia.orgorganic-chemistry.org However, this reaction is not a direct route to Diethyl 1,2,2,2-tetrachloroethyl phosphate (B84403), which is a phosphate ester (containing a P-O-C bond) rather than a phosphonate (B1237965).
When trivalent phosphorus esters, such as triethyl phosphite, react with α-halo carbonyl compounds like chloral (B1216628) (trichloroacetaldehyde), the reaction often deviates from the Michaelis-Arbuzov pathway. acs.org The dominant outcome is typically the Perkow reaction, which yields a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org In the case of triethyl phosphite and chloral, the major product is Diethyl 2,2-dichlorovinyl phosphate. acs.orgscispace.com
The formation of the target saturated phosphate, Diethyl 1,2,2,2-tetrachloroethyl phosphate, represents a less common pathway. It is understood to occur via an initial attack of the phosphite on the carbonyl carbon, followed by a rearrangement. Instead of the subsequent elimination that characterizes the Perkow reaction, a different rearrangement and chloride ion attack leads to the saturated product. The reaction's outcome is highly sensitive to conditions, with the Perkow product often being favored.
An adaptation to form the desired phosphate ester involves using a pentavalent phosphorus compound. For instance, the reaction of a dialkyl chlorophosphate, such as diethyl chlorophosphate, with the sodium salt of 1,2,2,2-tetrachloroethanol (B12669075) would yield the target molecule through a nucleophilic substitution, analogous to a Williamson ether synthesis.
Todd Reaction Analogues and Extensions Utilizing Halomethanes
The Atherton-Todd reaction provides a versatile method for phosphorylating nucleophiles, including alcohols. beilstein-journals.org The reaction typically involves a dialkyl phosphite, a base (like triethylamine), and a polyhalogenated alkane, most commonly carbon tetrachloride (CCl₄). nih.gov This mixture generates a reactive dialkyl chlorophosphate intermediate in situ, which is then attacked by a nucleophile present in the reaction medium. nih.govresearchgate.net
To synthesize this compound, this methodology can be directly applied by using 1,2,2,2-tetrachloroethanol as the alcohol nucleophile. The proposed reaction scheme is as follows:
Diethyl phosphite reacts with carbon tetrachloride in the presence of a base to form the diethyl chlorophosphate intermediate.
The highly reactive diethyl chlorophosphate is immediately intercepted by 1,2,2,2-tetrachloroethanol.
A nucleophilic attack by the hydroxyl group of the alcohol on the phosphorus atom displaces the chloride, yielding the final product, this compound.
This method is advantageous as it avoids the isolation of the often moisture-sensitive and reactive chlorophosphate intermediate. nih.gov The use of other halomethanes, such as bromotrichloromethane, has been shown to enhance the reaction rate in some Atherton-Todd reactions and could be applied here. nih.gov
Reactions Involving Dialkyl Phosphites and Chloral Derivatives
The reaction between dialkyl phosphites, such as diethyl phosphite, and chloral is a well-established process that leads to the formation of dialkyl (2,2,2-trichloro-1-hydroxyethyl)phosphonates. acs.org This is an addition reaction where the phosphorus atom attacks the carbonyl carbon of chloral.
While this reaction produces a stable α-hydroxy phosphonate, this intermediate is not on the direct synthetic pathway to the target phosphate ester. The product has a P-C bond and a hydroxyl group, whereas the target compound has a P-O-C linkage and an additional chlorine atom.
However, the chemistry of chloral derivatives is central to the synthesis. The reaction of trialkyl phosphites with chloral, as mentioned, is a prime example where the carbonyl group's reactivity directs the outcome, leading primarily to the Perkow product. wikipedia.org Mixed bis(1,1,3-trihydroperfluoropropyl) alkyl phosphites have been shown to react with chloral to yield both stable phosphoranes (with a P-C bond) and vinyl phosphates simultaneously. researchgate.net The precise control of reactants and conditions is necessary to favor the formation of the saturated tetrachloroethyl phosphate over these other potential products.
Table 1: Comparison of Phosphorylation Approaches
| Reaction Name | Key Reactants | Intermediate | Bond Formed | Relevance to Target Synthesis |
|---|---|---|---|---|
| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Quasiphosphonium salt | P-C | Indirect; classic reaction forms phosphonates. The related Perkow reaction with chloral is a major side reaction. wikipedia.orgwikipedia.org |
| Perkow Reaction | Trialkyl phosphite + α-Haloaldehyde | Zwitterionic intermediate | P-O-C=C | Forms an unsaturated vinyl phosphate (e.g., Diethyl 2,2-dichlorovinyl phosphate), not the target saturated compound. acs.org |
| Atherton-Todd | Dialkyl phosphite + CCl₄ + Alcohol | Dialkyl chlorophosphate | P-O-C | Direct and plausible route using 1,2,2,2-tetrachloroethanol as the alcohol. beilstein-journals.orgnih.gov |
| Phosphite-Chloral Addition | Dialkyl phosphite + Chloral | α-hydroxy phosphonate | P-C | Forms a phosphonate adduct, not the target phosphate ester. acs.org |
Synthesis of the 1,2,2,2-Tetrachloroethyl Scaffold
The formation of the 1,2,2,2-tetrachloroethyl group is a prerequisite for the final phosphorylation step. This highly chlorinated scaffold is derived from simple carbon feedstocks through exhaustive chlorination reactions.
Strategies for Carbon-Halogen Bond Formation and Functionalization
The 1,2,2,2-tetrachloroethyl scaffold is typically built from two-carbon molecules like ethanol (B145695) or ethylene (B1197577). The manufacturing process for related compounds, such as 1,1,2,2-tetrachloroethane, involves the chlorination of ethylene or ethane. nih.gov The key functional group required for the subsequent phosphorylation is a hydroxyl group, pointing to 1,2,2,2-tetrachloroethanol as the immediate precursor to the scaffold in the final product.
The synthesis of this alcohol can be achieved through various chlorination strategies. Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are potent chlorinating agents used to convert alcohols to alkyl chlorides and can also react with carbonyl compounds. byjus.comwikipedia.org The controlled chlorination of 2,2,2-trichloroethanol (B127377) could potentially introduce the fourth chlorine atom at the C-1 position.
Incorporation of Chloral and its Derivatives in Phosphorus Chemistry
Chloral (trichloroacetaldehyde) is the most vital and versatile precursor for the 1,2,2,2-tetrachloroethyl scaffold. nih.gov It is produced industrially by the chlorination of ethanol or acetaldehyde. nih.gov The immense electrophilicity of its carbonyl carbon, influenced by the three electron-withdrawing chlorine atoms, governs its reactivity.
The conversion of chloral into the 1,2,2,2-tetrachloroethyl scaffold suitable for phosphorylation (i.e., 1,2,2,2-tetrachloroethanol) is the critical transformation. This is not a simple reduction, which would yield 2,2,2-trichloroethanol. Instead, it requires a reaction that adds both a hydrogen and a chlorine atom across the carbonyl double bond. This can be achieved, for example, by reacting chloral with phosphorus pentachloride, which can convert the carbonyl group into a gem-dichloro group (-CHCl₂), followed by selective hydrolysis or further reaction.
Ultimately, the most direct synthetic routes to this compound hinge on the successful synthesis of 1,2,2,2-tetrachloroethanol from chloral, which is then phosphorylated using an effective method like the Atherton-Todd reaction.
Advanced Synthetic Techniques and Conditions
Catalytic Systems in Phosphonate Synthesis
The application of catalytic systems in the synthesis of phosphonates and related organophosphorus compounds, including vinyl phosphates, has been an area of active research. While specific catalytic protocols for the synthesis of this compound are not extensively documented, principles from related transformations can be extrapolated. Catalysis in this context can be broadly categorized into metal-based catalysis and organocatalysis.
Metal-Based Catalysis:
Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been employed in the synthesis of vinyl phosphonates, albeit often through routes other than the direct Perkow reaction, such as the hydrophosphorylation of alkynes. tandfonline.comsciforum.net However, Lewis acid catalysis has been shown to be effective in a variety of reactions involving carbonyl compounds and organophosphorus reagents. wikipedia.org A Lewis acid could potentially catalyze the Perkow reaction by coordinating to the carbonyl oxygen of the chloral, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the triethyl phosphite. youtube.com This would likely lead to milder reaction conditions and potentially improved yields.
Potential Lewis acid catalysts that could be explored for this purpose include compounds based on aluminum, boron, tin, and titanium. wikipedia.org The choice of catalyst and reaction conditions would be critical to avoid undesired side reactions.
Organocatalysis:
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to organophosphorus chemistry is a growing field. nih.govunl.ptjst.go.jp Chiral organocatalysts, such as derivatives of cinchona alkaloids or proline, could potentially be used to influence the stereochemical outcome of the Perkow reaction, although this is a largely unexplored area. More commonly, organocatalysts have been applied to other types of phosphonate syntheses, such as Michael additions and Mannich-type reactions. mdpi.comresearchgate.net In the context of the Perkow reaction, a chiral organocatalyst could operate by forming a chiral complex with one of the reactants, thereby directing the approach of the other and influencing the stereochemistry of the final product.
The following table summarizes potential catalytic systems that could be investigated for the synthesis of this compound based on analogous reactions in organophosphorus chemistry.
| Catalyst Type | Potential Catalyst Examples | Mode of Action | Potential Advantages |
| Lewis Acids | AlCl₃, BF₃·OEt₂, SnCl₄, TiCl₄ | Activation of the carbonyl group of chloral towards nucleophilic attack. wikipedia.org | Milder reaction conditions, potentially higher yields. |
| Transition Metals | Pd(OAc)₂, NiCl₂, CuI (for related reactions) | Catalysis of C-P bond formation through various mechanisms. tandfonline.comsciforum.net | High efficiency and selectivity in related vinyl phosphonate syntheses. |
| Organocatalysts | Chiral amines, thioureas, phosphoric acids | Activation of reactants through hydrogen bonding or formation of chiral intermediates. nih.govunl.pt | Potential for asymmetric induction, metal-free conditions. |
Stereoselective Synthesis Methodologies
The stereoselective synthesis of organophosphorus compounds is of significant interest due to the prevalence of chiral phosphorus-containing molecules in biological systems and as ligands in asymmetric catalysis. mdpi.com this compound possesses a stereogenic center at the carbon atom bearing the phosphate group, and therefore can exist as a pair of enantiomers. The development of stereoselective methods for its synthesis would be a valuable contribution.
As with catalytic systems, specific stereoselective syntheses of this compound are not well-documented. However, general strategies for the asymmetric synthesis of related organophosphorus compounds can be considered. These methodologies typically involve the use of chiral catalysts or chiral auxiliaries.
Chiral Catalysis:
The use of chiral catalysts, both metal-based and organocatalytic, is a primary strategy for achieving enantioselectivity in chemical reactions. A chiral Lewis acid or a chiral organocatalyst could be employed in the Perkow reaction to create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer of the product over the other. mdpi.comrsc.org For example, a chiral metal-phosphate complex could coordinate to the chloral and direct the attack of the triethyl phosphite from a specific face. rsc.org
Chiral Auxiliaries:
Another common approach to stereoselective synthesis is the use of a chiral auxiliary. In this strategy, a chiral molecule is temporarily incorporated into one of the reactants. This chiral auxiliary then directs the stereochemical course of the reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of a chiral phosphate, a chiral alcohol could be used to prepare a mixed phosphite ester. This chiral phosphite would then react with chloral, and the chirality of the alcohol moiety could influence the stereochemistry of the newly formed stereocenter. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.
The following table outlines potential stereoselective strategies applicable to the synthesis of this compound.
| Methodology | Description | Example from Related Chemistry |
| Chiral Lewis Acid Catalysis | A chiral Lewis acid catalyst creates a chiral pocket that favors the formation of one enantiomer. | Chiral calcium BINOL-derived phosphates have been used in highly enantioselective hetero-Diels-Alder reactions. rsc.org |
| Chiral Organocatalysis | A small chiral organic molecule catalyzes the reaction enantioselectively. | Chiral phosphoric acids have been shown to catalyze the hydrophosphonylation of imines with high enantioselectivity. unl.pt |
| Chiral Auxiliary Approach | A chiral group is temporarily attached to a reactant to direct the stereochemical outcome. | The use of chiral alcohols to form chiral phosphites for diastereoselective additions to carbonyl compounds. udayton.edu |
Chemical Reactivity and Transformation Mechanisms of Diethyl 1,2,2,2 Tetrachloroethyl Phosphate
Hydrolytic Degradation Pathways
Hydrolysis represents a principal degradation pathway for organophosphate esters, including Diethyl 1,2,2,2-tetrachloroethyl phosphate (B84403). The cleavage of the phosphoester bond can be catalyzed by acids, bases, or mineral surfaces, with the reaction kinetics and mechanisms varying significantly under these different conditions.
Acid-Catalyzed Hydrolysis Investigations
Base-Catalyzed Hydrolysis Kinetics and Mechanisms
The hydrolysis of organophosphate esters is significantly accelerated under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. This attack can proceed through either a concerted (SN2-type) mechanism or a stepwise mechanism involving a pentacoordinate intermediate. sapub.orgresearchgate.net The rate of base-catalyzed hydrolysis of organophosphate flame retardants has been shown to be highly dependent on the structure of the ester, particularly the nature of the leaving group.
While kinetic data for Diethyl 1,2,2,2-tetrachloroethyl phosphate is not available, studies on other organophosphates indicate that the presence of electron-withdrawing substituents on the alcohol moiety generally increases the rate of hydrolysis by stabilizing the leaving group. The tetrachloroethyl group is strongly electron-withdrawing, which would suggest that this compound is likely to be more susceptible to base-catalyzed hydrolysis than simple trialkyl phosphates.
Mineral-Surface Mediated Hydrolysis Mechanisms
Recent studies have highlighted the significant role of mineral surfaces in catalyzing the hydrolysis of organophosphate esters in the environment. While specific research on this compound is lacking, investigations into other organophosphate flame retardants have demonstrated that minerals such as metal (hydr)oxides can dramatically accelerate their degradation. This catalytic effect is attributed to the interaction between the phosphate group and the mineral surface, which can facilitate the nucleophilic attack of water or surface-bound hydroxyl groups. The exact mechanism is complex and can depend on the specific mineral, the pH of the system, and the structure of the organophosphate.
Nucleophilic Substitution Reactions
Beyond hydrolysis, this compound is susceptible to nucleophilic substitution reactions at its two primary reactive centers: the phosphorus atom and the halogenated carbon atoms.
Reactivity at the Phosphorus Center
The phosphorus atom in this compound is electrophilic and serves as a primary site for nucleophilic attack. Nucleophiles can displace one of the ethoxy groups or the tetrachloroethoxy group. The reactivity at the phosphorus center is a hallmark of organophosphate chemistry and is the basis for their biological activity as acetylcholinesterase inhibitors. food.gov.uknih.gov
The mechanism of nucleophilic substitution at a tetracoordinate phosphorus center can be complex and may proceed through different pathways, including: sapub.orgnih.govresearchgate.net
A concerted SN2(P)-type mechanism: This involves a backside attack of the nucleophile, leading to an inversion of the configuration at the phosphorus center.
A stepwise addition-elimination mechanism: This pathway involves the formation of a transient pentacoordinate intermediate. The stereochemical outcome of this mechanism can be either retention or inversion of configuration, depending on the lifetime and pseudorotation of the intermediate. nih.govresearchgate.net
The choice of mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. nih.gov Stronger nucleophiles and better leaving groups tend to favor the concerted pathway. The highly electronegative tetrachloroethoxy group would be a relatively good leaving group, potentially favoring an SN2(P) mechanism.
Reactivity at the Halogenated Carbon Centers
The tetrachloroethyl group of this compound also presents sites for nucleophilic attack. The carbon atoms bonded to chlorine are electron-deficient and can be attacked by nucleophiles, leading to the displacement of a chloride ion. However, nucleophilic substitution at sp³-hybridized carbon atoms bearing multiple halogen atoms can be sterically hindered and electronically complex. sinica.edu.tw
Reactions at the halogenated carbon centers could potentially include:
Nucleophilic substitution (SN2): A direct displacement of a chloride ion by a nucleophile. This is generally more favorable at primary carbons, but the presence of multiple chlorine atoms can influence reactivity.
Elimination reactions (E2): In the presence of a strong base, dehydrochlorination could occur, leading to the formation of a double bond. 1,1,2,2-Tetrachloroethane, a related compound, is known to be dehydrochlorinated to trichloroethylene (B50587) in the presence of alkali. chemicalbook.com
Diad Rearrangements and Related Transformations
While direct evidence for diad rearrangements specifically involving this compound is not extensively documented in readily available literature, analogous transformations in related organophosphorus compounds, such as the acs.orggoogle.com-phospha-Brook rearrangement, provide a conceptual framework for potential intramolecular migrations. The acs.orggoogle.com-phospha-Brook rearrangement involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. nih.gov This process is typically base-catalyzed and results in the formation of a more thermodynamically stable phosphate ester from an α-hydroxyphosphonate.
In the context of this compound, a hypothetical rearrangement could be envisioned under specific conditions, potentially involving the migration of the diethyl phosphoryl group. However, the stability of the tetrachloroethyl moiety and the absence of a hydroxyl group in the parent molecule make a direct analogy to the classical phospha-Brook rearrangement less straightforward. Further research is required to elucidate the potential for and mechanisms of such rearrangements in this specific chlorinated organophosphate.
Electrophilic Reactions and Additions
The formation of this compound is itself a result of an electrophilic interaction, specifically the Perkow reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on the electrophilic carbonyl carbon of a haloketone or, in this case, a polyhalogenated aldehyde like chloral (B1216628) (trichloroacetaldehyde). acs.org The initial addition is followed by a rearrangement that results in the formation of a vinyl phosphate and an alkyl halide.
The resulting vinyl phosphate, this compound, possesses a carbon-carbon double bond that is electron-deficient due to the presence of the strongly electron-withdrawing chlorine atoms and the phosphate group. This electronic characteristic makes the double bond susceptible to attack by nucleophiles rather than electrophiles. Therefore, typical electrophilic addition reactions seen with electron-rich alkenes are not expected to be a primary mode of reactivity for this compound. Instead, the electrophilic character is more pronounced at the phosphorus center, which can be a target for nucleophilic attack, leading to the cleavage of the P-O bond.
Thermal Decomposition Pathways
The thermal decomposition of organophosphorus compounds, particularly halogenated esters, is a critical aspect of their environmental fate and behavior at elevated temperatures. The pyrolysis of chlorinated organic substances generally proceeds through radical mechanisms, leading to the formation of more stable products such as hydrogen chloride and elemental carbon. ukzn.ac.za
For halogenated phosphate esters, thermal degradation studies have shown that the primary decomposition products include hydrogen halides and smaller halogenated carbon species. acs.org In the case of this compound, heating in the absence of oxygen is expected to lead to the cleavage of the P-O and C-Cl bonds.
The likely decomposition pathways would involve the elimination of ethyl chloride and the formation of various chlorinated hydrocarbons and phosphorus-containing residues. The high chlorine content of the molecule suggests that hydrogen chloride would be a major gaseous product. The presence of the phosphate group can also lead to the formation of phosphoric acid or its derivatives upon interaction with any available water molecules at high temperatures. The non-volatile residue would likely consist of a complex mixture of polyphosphates and carbonaceous char.
Table 1: Potential Thermal Decomposition Products of this compound
| Product Category | Potential Compounds |
| Gaseous Products | Hydrogen chloride (HCl), Ethyl chloride (C2H5Cl), Ethene (C2H4), Various chlorinated C1-C2 hydrocarbons |
| Liquid/Volatile Residues | Chlorinated acetic acids, Phosphoric acid |
| Solid Residue | Polyphosphoric acids, Carbonaceous char |
Despite a comprehensive search for spectroscopic and analytical data for this compound, specific experimental data for 1H NMR, 13C NMR, 31P NMR, 2D NMR, and High-Resolution Mass Spectrometry is not available in publicly accessible scientific literature and spectral databases.
General principles of spectroscopic analysis for organophosphates can be described, but the strict adherence to the user's request for detailed, specific data for "this compound" cannot be fulfilled without the actual spectral data.
To provide a complete and accurate article as outlined, access to proprietary databases or the acquisition of new experimental data would be necessary.
Advanced Spectroscopic and Analytical Characterization of Diethyl 1,2,2,2 Tetrachloroethyl Phosphate
Mass Spectrometry (MS)
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed insights into the fragmentation pathways of a molecule. For Diethyl 1,2,2,2-tetrachloroethyl phosphate (B84403), collision-induced dissociation (CID) is employed to break down the precursor ion into characteristic product ions.
The fragmentation of organophosphorus pesticides is well-documented, allowing for a predictive analysis of the pathways for Diethyl 1,2,2,2-tetrachloroethyl phosphate. koreascience.kr The fragmentation of the diethyl phosphate moiety typically involves the sequential loss of ethylene (B1197577) molecules (C₂H₄) through a McLafferty-type rearrangement. nih.gov Furthermore, cleavage of the P-O-C linkage is a common fragmentation route. The tetrachloroethyl group also contributes significantly to the mass spectrum, with characteristic isotopic patterns resulting from the presence of four chlorine atoms.
A proposed fragmentation pathway begins with the protonated molecule [M+H]⁺. Key fragmentation steps likely include:
Neutral loss of ethylene: Cleavage of a P-O-C₂H₅ bond with hydrogen rearrangement, leading to the loss of an ethylene molecule (28 Da). This can occur twice.
Cleavage of the P-O-tetrachloroethyl bond: Fission at the P-O bond connected to the chlorinated side chain can result in ions corresponding to the diethyl phosphate group and the tetrachloroethoxy group.
Fragmentation of the tetrachloroethyl group: This can involve the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl), leading to a series of ions with characteristic isotopic distributions.
Table 1: Proposed Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | C₂H₄ | Loss of one ethylene molecule from a diethyl phosphate group. |
| [M+H]⁺ | [M+H - 2C₂H₄]⁺ | 2C₂H₄ | Sequential loss of two ethylene molecules. |
| [M+H]⁺ | [C₄H₁₀O₄P]⁺ | C₂HCl₄O | Cleavage of the P-O bond, retaining the diethyl phosphate moiety. |
| [M+H]⁺ | [C₂HCl₄O]⁺ | C₄H₁₀O₄P | Cleavage of the P-O bond, retaining the protonated tetrachloroethoxy moiety. |
| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Loss of a chlorine radical from the tetrachloroethyl group. |
This table is based on established fragmentation patterns for structurally similar organophosphorus compounds. koreascience.krnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile compounds like many organophosphates. It is the ionization method of choice when coupling liquid chromatography with mass spectrometry (LC-MS) for environmental and biological analysis. vliz.be
The primary application of ESI-MS in the context of this compound is for its sensitive detection and quantification in complex matrices such as water, soil, and biological tissues. rsc.orgresearchgate.net ESI typically generates protonated molecules, [M+H]⁺, or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, which can then be subjected to MS/MS analysis for confirmation. nih.gov The ability of ESI to transfer ions from a liquid phase to the gas phase with minimal fragmentation is crucial for preserving the molecular ion, which is essential for achieving high specificity and low detection limits. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com For this compound, these methods can confirm the presence of key structural motifs.
The key functional groups and their expected vibrational frequencies are:
P=O (Phosphoryl group): This bond gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1250-1300 cm⁻¹.
P-O-C (Phosphate ester): The stretching vibrations of the P-O-C linkage are expected to produce strong bands in the region of 950-1100 cm⁻¹. irdg.org
C-O-C (Ether-like linkage): Stretching vibrations associated with the ethyl groups will also appear in the fingerprint region.
C-H (Alkyl): Stretching and bending vibrations of the C-H bonds in the ethyl groups will be observed around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
C-Cl (Carbon-Chlorine): The stretching vibrations for C-Cl bonds are typically found in the 600-800 cm⁻¹ region. Given the presence of multiple chlorine atoms, a series of strong bands can be expected in this area. researchgate.net
Raman spectroscopy is complementary to IR and is particularly useful for identifying P=S bonds if present, though in this phosphate compound, the P=O stretch is the key feature. irdg.org Raman can also be effective for analyzing samples in aqueous solutions. iaea.org
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| C-H Stretch | 2850 - 3000 | IR, Raman | Medium-Strong |
| P=O Stretch | 1250 - 1300 | IR | Strong |
| C-H Bend | 1350 - 1470 | IR | Medium |
| P-O-C Stretch | 950 - 1100 | IR, Raman | Strong |
| C-Cl Stretch | 600 - 800 | IR, Raman | Strong |
Data compiled from spectroscopic studies of various organophosphorus pesticides. mdpi.comirdg.orgresearchgate.net
Chromatographic Separation and Quantification Methodologies
Chromatographic methods are essential for separating this compound from other components in a sample prior to its detection and quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organophosphorus pesticides. This compound is amenable to GC analysis due to its sufficient volatility. The coupling of GC with a mass spectrometer (GC-MS) provides high selectivity and sensitivity. dtic.mil
A typical GC-MS method would involve:
Injection: Splitless injection is commonly used for trace analysis.
Column: A low-polarity fused silica (B1680970) capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally suitable. hpst.cz
Oven Program: A temperature-programmed oven is used to ensure good separation and peak shape, starting at a lower temperature and ramping up to elute the compound.
Ionization: Electron Ionization (EI) at 70 eV is the standard, which induces reproducible fragmentation patterns that can be used for library matching and structural confirmation.
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. dtic.mil
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for analyzing many modern pesticides, including organophosphates, in complex environmental and biological samples. researchgate.netnih.gov This approach is advantageous for compounds that may be thermally sensitive or less volatile.
A representative LC-MS/MS methodology would include:
Column: A reversed-phase C18 column is most commonly employed for the separation of moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium formate (B1220265) to improve ionization efficiency.
Ionization: As mentioned previously, Electrospray Ionization (ESI) in positive ion mode is typically used to generate the protonated parent molecule [M+H]⁺.
Detection: Tandem mass spectrometry (MS/MS) is used for detection. Multiple Reaction Monitoring (MRM) mode is selected for quantification, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This provides exceptional selectivity and minimizes matrix interference. vliz.be
Table 3: Comparison of Chromatographic Methodologies
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between stationary and mobile phases. |
| Typical Column | Fused silica capillary (e.g., DB-5ms) | Reversed-phase C18 |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Advantages | High resolution, extensive libraries for identification. | Suitable for polar and thermally labile compounds, less sample cleanup. |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Computational and Theoretical Investigations of Diethyl 1,2,2,2 Tetrachloroethyl Phosphate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of Diethyl 1,2,2,2-tetrachloroethyl phosphate (B84403). These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of its electronic and geometric properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of organophosphorus compounds. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For Diethyl 1,2,2,2-tetrachloroethyl phosphate, DFT calculations can be employed to determine its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).
Analysis of the frontier molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity.
Table 1: Calculated DFT Parameters for this compound (Note: The following data is illustrative and based on typical results from DFT calculations on similar organophosphates, as specific literature on this compound is scarce.)
| Parameter | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 3.5 D |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting the spectroscopic properties of molecules. For this compound, these methods can be used to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The prediction of vibrational spectra (IR and Raman) involves calculating the harmonic vibrational frequencies. These calculations can help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the characteristic P=O stretching frequency, P-O-C stretches, and C-Cl vibrations. Comparing the computed spectrum with experimental data can confirm the molecular structure and provide a deeper understanding of its vibrational modes.
Similarly, ab initio calculations of NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P) can aid in the interpretation of experimental NMR spectra. By predicting the chemical shifts for each nucleus in the molecule, researchers can assign the peaks in the experimental spectrum to specific atoms, facilitating the structural elucidation of the compound and its potential transformation products.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical transformations of this compound is crucial for assessing its environmental fate and developing potential degradation strategies. Computational modeling provides a powerful means to investigate reaction mechanisms and energetics.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational approaches can be used to explore various potential reaction mechanisms for the degradation of this compound, such as hydrolysis or reactions with atmospheric radicals. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely pathway.
For instance, the hydrolysis of the phosphate ester bonds is a common degradation pathway for organophosphates. Computational studies can model the step-by-step process of this reaction, including the nucleophilic attack of a water molecule on the phosphorus center, the formation of a pentavalent intermediate, and the subsequent cleavage of a P-O bond. These calculations can reveal whether the reaction proceeds through a concerted or a stepwise mechanism.
Energetic Landscape Mapping of Transformation Pathways
A key aspect of reaction pathway modeling is the mapping of the energetic landscape. This involves calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
By determining the activation energies for different potential pathways, it is possible to predict which reactions are kinetically favored. For this compound, this could involve comparing the energy barriers for the hydrolysis of the P-O-ethyl bonds versus the potential for dechlorination reactions.
Table 2: Illustrative Energetic Data for a Hypothetical Hydrolysis Pathway (Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + H₂O) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.8 |
| Transition State 2 | +18.7 |
| Products | -15.2 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to the molecule over time.
For a flexible molecule like this compound, with its rotatable bonds in the diethyl phosphate and tetrachloroethyl groups, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or at an interface). These simulations can identify the most populated conformational states and the energy barriers between them. Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interactions with other molecules.
Applications and Derivatization Potential in Organic Synthesis
Diethyl 1,2,2,2-Tetrachloroethyl Phosphate (B84403) as a Phosphonylation Reagent
The utility of Diethyl 1,2,2,2-tetrachloroethyl phosphate in synthetic contexts is intrinsically linked to the broader chemistry of organophosphorus compounds. While not a direct participant in all classical phosphonate (B1237965) reactions, its chemical nature places it at a crossroads of important synthetic pathways.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones. The reaction employs a phosphonate-stabilized carbanion, which acts as a nucleophile, attacking the carbonyl carbon to ultimately form a carbon-carbon double bond. wikipedia.orgchemeurope.com The general principle involves the deprotonation of a phosphonate ester at the α-carbon (the carbon adjacent to the phosphoryl group) to generate a highly nucleophilic carbanion. This carbanion then adds to a carbonyl compound, and subsequent elimination of a dialkyl phosphate salt yields the alkene. chemeurope.com A key advantage of the HWE reaction is that it typically produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.org
This compound itself is not a direct reagent for the HWE reaction because it lacks an acidic proton on the α-carbon necessary to form the stabilized carbanion. Instead, its synthetic origins are closely related to a competing reaction pathway. This compound is a product of the Perkow reaction , where a trialkyl phosphite (B83602) attacks the carbonyl carbon of an α-halocarbonyl compound (in this case, likely trichloroacetaldehyde, or chloral). wikipedia.orgchemeurope.comdntb.gov.ua This is in contrast to the Michaelis-Arbuzov reaction , which involves the phosphite attacking the α-carbon, displacing a halide to form a β-keto phosphonate—the very reagent used in the HWE reaction. chemeurope.com Therefore, this compound is an isomer of the Michaelis-Arbuzov product and represents a product from a competing mechanistic pathway.
| Feature | Perkow Reaction | Michaelis-Arbuzov Reaction |
|---|---|---|
| Nucleophilic Attack Site | Carbonyl Carbon | α-Carbon bearing a Halogen |
| Product Type | Vinyl Phosphate (e.g., this compound) | β-Keto Phosphonate |
| Synthetic Application of Product | Precursor for cross-coupling, insecticides | Reagent for Horner-Wadsworth-Emmons Reaction |
| Key Reactants | Trialkyl Phosphite + α-Halocarbonyl Compound |
This compound serves as a valuable starting material for the synthesis of other functionalized organophosphorus building blocks. A primary transformation is its conversion into a vinyl phosphate through the elimination of hydrogen chloride (HCl). This reaction yields Diethyl 2,2-dichlorovinyl phosphate (Dichlorvos), a well-known compound that is itself a useful synthetic intermediate.
Vinyl phosphates are particularly valuable as electrophiles in transition-metal-catalyzed cross-coupling reactions. nih.gov The phosphate moiety functions as an excellent leaving group, analogous to a triflate or halide, in reactions such as the Suzuki, Kumada, and Negishi couplings. nih.govysu.edu This allows for the formation of new carbon-carbon bonds, transforming a simple vinyl phosphate into a more complex and functionalized olefin. Thus, this compound is a precursor to vinyl phosphates, which are versatile building blocks for constructing substituted alkenes. researchgate.net
Derivatization to Novel Halogenated Phosphate Analogues
The structure of this compound offers multiple sites for chemical modification, allowing for its derivatization into a library of novel halogenated phosphate analogues.
The two ethyl groups on the phosphate ester are susceptible to nucleophilic substitution, primarily through transesterification. masterorganicchemistry.com This reaction allows for the replacement of the ethoxy groups with other alkoxy or aryloxy moieties. Transesterification can be catalyzed by either acid or base. masterorganicchemistry.com
Base-catalyzed transesterification : An alkoxide (e.g., sodium methoxide) can attack the electrophilic phosphorus center, leading to a pentacoordinate intermediate that subsequently eliminates an ethoxide ion. Using a different alcohol as the solvent in large excess can drive the equilibrium toward the new, mixed phosphate ester. nih.gov
Acid-catalyzed transesterification : Protonation of the phosphoryl oxygen activates the phosphorus center toward nucleophilic attack by a different alcohol. masterorganicchemistry.com
This methodology enables the synthesis of a wide range of phosphate esters with varied steric and electronic properties, starting from the common diethyl precursor. researchgate.net
| Alcohol Nucleophile (R-OH) | Catalyst | Potential Product |
|---|---|---|
| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Ethyl Methyl 1,2,2,2-tetrachloroethyl phosphate |
| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Ethyl Isopropyl 1,2,2,2-tetrachloroethyl phosphate |
| Phenol (C₆H₅OH) | Acid or Base | Ethyl Phenyl 1,2,2,2-tetrachloroethyl phosphate |
| 2,2,2-Trifluoroethanol (CF₃CH₂OH) | Base (e.g., DBU) | Ethyl 2,2,2-Trifluoroethyl 1,2,2,2-tetrachloroethyl phosphate |
The tetrachloroethyl group is the most reactive portion of the molecule for derivatization. Its chemistry is dominated by elimination and substitution reactions.
Elimination : As previously mentioned, treatment with a base can induce the elimination of HCl to form the corresponding 1,2,2-trichlorovinyl phosphate. This is a facile and high-yielding route to a valuable class of synthetic intermediates.
Nucleophilic Substitution : The chlorine atoms, particularly the one on the α-carbon, are activated toward nucleophilic substitution. wikipedia.orgnih.gov The strong electron-withdrawing effect of the adjacent phosphate group and the trichloromethyl group increases the electrophilicity of the α-carbon, making it susceptible to attack by various nucleophiles. Reactions with amines, thiols, or alkoxides can potentially displace the α-chloro atom to introduce new functional groups, creating novel α-substituted organophosphates. The reactivity of the C-Cl bonds in the trichloromethyl group is lower but could potentially be functionalized under more forcing conditions or through radical pathways.
Application in the Synthesis of Complex Molecular Architectures
The true synthetic power of this compound lies in its role as a precursor to building blocks used in the assembly of complex molecules. The vinyl phosphates derived from it are particularly significant. nih.gov
In modern organic synthesis, the formation of carbon-carbon bonds via transition-metal catalysis is a fundamental strategy for constructing complex molecular frameworks. Vinyl phosphates have emerged as highly effective electrophiles in these reactions. nih.gov For instance, the palladium-catalyzed Suzuki reaction between a vinyl phosphate and an organoboron reagent is a powerful method for creating substituted styrenes, dienes, and other complex olefinic structures. nih.govysu.edu In these transformations, the diethyl phosphate group acts as a robust and efficient leaving group, facilitating the crucial transmetalation and reductive elimination steps of the catalytic cycle.
This strategy has been successfully applied in the total synthesis of natural products. For example, Suzuki couplings involving complex vinyl phosphate fragments have been used to construct key bonds in the synthesis of marine natural products like didemnaketal B. nih.gov By serving as a reliable precursor to these versatile vinyl phosphate building blocks, this compound provides an accessible entry point for the construction of sophisticated molecular architectures.
Exploration in Phosphate Mimetics Research
The investigation of "this compound" within the realm of phosphate mimetics research is primarily conceptual, drawing parallels from the established mechanisms of structurally related organophosphate compounds. While direct studies focusing on this specific molecule as a phosphate mimetic are not extensively documented in publicly available research, its potential can be inferred from the broader understanding of organophosphate chemistry and its application in enzyme inhibition.
Organophosphates, as a class, are well-known for their ability to act as inhibitors of various enzymes, most notably acetylcholinesterase. epa.govnih.govnih.gov This inhibition is fundamentally a process of molecular mimicry, where the organophosphate molecule resembles the natural substrate or the transition state of an enzymatic reaction involving a phosphate group. wikipedia.org The core of this mimetic function lies in the electrophilic nature of the phosphorus atom, which allows it to be attacked by nucleophilic residues, such as serine, in the active site of an enzyme. This results in the formation of a stable, often irreversible, covalent bond, effectively deactivating the enzyme. nih.govwikipedia.org
The exploration of this compound in this context would center on how the unique 1,2,2,2-tetrachloroethyl group modulates its properties as a phosphate mimetic. The presence of four chlorine atoms on the ethyl group is expected to have a significant electron-withdrawing effect. This inductive effect would increase the electrophilicity of the central phosphorus atom, making it a more potent target for nucleophilic attack by enzyme active site residues.
A pertinent analogue for understanding the potential of this compound as a phosphate mimetic is the organophosphate insecticide Naled, chemically known as dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate. cde.state.co.usveseris.comazelisaes-us.comwikipedia.org Naled's mechanism of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. cde.state.co.usazelisaes-us.combeyondpesticides.org The enzyme's active site contains a serine residue that attacks the phosphorus atom of Naled, leading to the phosphorylation of the enzyme and rendering it inactive. epa.govnih.gov This process effectively mimics the transition state of acetylcholine (B1216132) hydrolysis.
The structural similarities between Naled and this compound suggest that the latter could also function as an effective enzyme inhibitor through a similar mechanism. The highly halogenated alkyl group is a key feature that enhances the compound's reactivity towards the enzyme's active site. Research into the structure-activity relationships of organophosphate inhibitors has shown that the nature of the leaving group, in this case, the tetrachloroethoxide group, plays a crucial role in the rate of enzyme inhibition. nih.govdntb.gov.ua
The potential research applications for this compound as a phosphate mimetic could include:
Enzyme Inhibition Studies: Investigating its efficacy as an inhibitor for a range of enzymes that process phosphate-containing substrates, beyond acetylcholinesterase. This could include phosphatases, kinases, and other ATP/GTP utilizing enzymes.
Probe for Mechanistic Studies: Utilizing the compound as a tool to study the active sites of enzymes. The formation of a stable covalent adduct can help in identifying and characterizing the key catalytic residues.
Development of Novel Biocides: Exploring its potential as a lead compound for the development of new pesticides or other biocidal agents, leveraging its presumed mechanism as a potent enzyme inhibitor.
Below is a data table summarizing the key characteristics of this compound in the context of its potential exploration in phosphate mimetics research, drawing analogies from the known properties of related compounds like Naled.
| Feature | Description | Implication in Phosphate Mimetics Research |
| Core Structure | Diethyl phosphate | Provides the basic tetrahedral geometry analogous to the phosphate group. |
| Key Substituent | 1,2,2,2-tetrachloroethyl group | The high degree of chlorination creates a strong electron-withdrawing effect, enhancing the electrophilicity of the phosphorus atom. This makes it a more potent inhibitor. |
| Postulated Mechanism of Action | Irreversible phosphorylation of enzyme active site residues (e.g., serine) | Acts as a transition-state analogue mimetic, leading to the formation of a stable covalent bond with the target enzyme, causing inactivation. |
| Primary Research Analogue | Naled (dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate) | The well-documented acetylcholinesterase inhibition by Naled provides a strong model for the potential enzymatic targets and inhibitory mechanism of this compound. |
| Potential Research Applications | Enzyme inhibitor, mechanistic probe, lead compound for biocide development | Could be used to study enzyme active sites, screen for novel enzyme inhibitors, and serve as a basis for designing new molecules with targeted biological activity. |
Environmental Transformation and Degradation Pathways of Diethyl 1,2,2,2 Tetrachloroethyl Phosphate
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the chemical transformation of the compound. For Diethyl 1,2,2,2-tetrachloroethyl phosphate (B84403), key abiotic mechanisms include hydrolysis, photolysis, and sorption dynamics in environmental matrices.
Hydrolysis is a primary chemical degradation pathway for organophosphate esters in aqueous environments. The reaction involves the cleavage of the ester bond by a water molecule. The rate of this reaction is significantly influenced by the pH of the surrounding water, with organophosphates generally being more susceptible to hydrolysis under alkaline conditions. msu.eduufl.edu
The general trend for organophosphate hydrolysis kinetics as a function of pH is presented below, using data from analogous compounds to illustrate the expected behavior.
Table 1: Illustrative pH-Dependent Hydrolysis of Organophosphates. This table shows the general relationship between pH and the degradation half-life for organophosphate pesticides, with Flumioxazin provided as a specific example. ufl.edu
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. frontiersin.org For many organophosphate pesticides, photolysis in water is a relevant degradation pathway, although it is often slower than chemical hydrolysis and biodegradation. researchgate.netwikipedia.org The process can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as humic acids. researchgate.net
The degradation of organophosphates by photolysis can lead to the formation of various transformation products. For example, the photolytic degradation of parathion, another organophosphate, has been shown to increase with rising pH. researchgate.net The half-life of fenthion (B1672539) in aquatic environments, which is influenced by photodegradation, can range from 2.9 to 21.1 days. wikipedia.org The efficiency of photolysis is dependent on factors such as light intensity, water depth, and the presence of photosensitizing agents. frontiersin.orgnih.gov
Sorption is the process by which a chemical adheres to soil particles and sediments. This process significantly affects the mobility, bioavailability, and degradation rate of pesticides in the environment. nih.gov Organophosphate pesticides, including Diethyl 1,2,2,2-tetrachloroethyl phosphate, are expected to sorb to soil and sediment, which can reduce their concentration in the water phase and limit their transport to groundwater. service.gov.uk
The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption to soil organic matter and lower mobility. ucanr.edu The sorption of nonionic pesticides is primarily influenced by the organic matter content of the soil, though clay content can also play a role. For the related chlorinated organophosphate, chlorpyrifos (B1668852), Koc values have been reported to range from approximately 4,960 to 7,300 mL/g, indicating strong sorption and low mobility in soil. epa.gov The oxon analog of chlorpyrifos, however, is more mobile, with lower Koc values ranging from 146 to 270 mL/g. epa.gov Desorption, the release of the sorbed chemical back into the soil solution, can also occur, potentially making the compound available again for transport or degradation.
Table 2: Sorption Parameters for the Structurally Related Compound Chlorpyrifos and its Oxon. This table presents the sorption (Kd) and organic carbon-normalized sorption (Koc) coefficients for chlorpyrifos in different soil types, illustrating its strong binding affinity. epa.gov
Biotic Degradation Processes
Biotic degradation relies on the metabolic activities of living organisms, primarily microorganisms, to break down organic compounds. This is often the most significant pathway for the complete mineralization of pesticides in the environment.
Microorganisms in soil and water play a critical role in the degradation of organophosphate pesticides. The primary mechanism of microbial transformation is the enzymatic hydrolysis of the phosphate ester bonds. oup.com For this compound, a plausible initial step in its biodegradation would be the cleavage of one of the diethyl ester linkages to form monoethyl 1,2,2,2-tetrachloroethyl phosphate and ethanol (B145695). Subsequent hydrolysis would release the second ethyl group, yielding 1,2,2,2-tetrachloroethyl phosphate. oup.com
The fate of the 1,2,2,2-tetrachloroethyl group is also subject to microbial action. Chlorinated aliphatic compounds can undergo reductive dechlorination (hydrogenolysis) under anaerobic conditions, where a chlorine atom is replaced by a hydrogen atom. This process would sequentially remove chlorine atoms from the tetrachloroethyl moiety.
A potential biodegradation pathway for this compound could involve:
Initial Hydrolysis: Cleavage of the diethyl phosphate ester bonds to release ethanol.
Dehalogenation: Sequential removal of chlorine atoms from the tetrachloroethyl group through hydrogenolysis.
Mineralization: Further breakdown of the resulting intermediates, potentially utilizing them as carbon or phosphorus sources. oup.com
Studies on the biodegradation of diethyl phthalate (B1215562) have shown that bacteria can sequentially hydrolyze the two diethyl chains to first form monoethyl phthalate and then phthalic acid, which is then further mineralized. oup.com This supports the proposed hydrolytic pathway for the diethyl phosphate portion of the target molecule.
The microbial degradation of organophosphates is facilitated by specific enzymes. The most well-characterized of these are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). mdpi.commdpi.com These enzymes, found in a wide range of soil bacteria such as Pseudomonas diminuta and Flavobacterium sp., are highly efficient at hydrolyzing the phosphoester bonds in a variety of organophosphate compounds. nih.govoup.comnih.gov
PTEs are typically metalloenzymes, often containing a binuclear metal center (e.g., zinc), which is crucial for their catalytic activity. nih.govfrontiersin.org The enzyme catalyzes a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the cleavage of a P-O, P-S, or P-F bond. mdpi.com This enzymatic hydrolysis is a key detoxification step, as it typically converts the parent pesticide into less toxic metabolites. oup.com Given its structure, this compound would be a potential substrate for microbial phosphotriesterases, which would initiate its degradation by hydrolyzing the diethyl phosphate ester group. mdpi.comnih.gov
Environmental Fate Modeling Methodologies (focused on chemical transformations)
Environmental fate models are essential tools for predicting the transformation, transport, and ultimate disposition of chemical compounds in the environment. up.pt For this compound, as with other organophosphorus esters, these models integrate chemical properties with environmental parameters to simulate degradation pathways. rsc.orgscholaris.ca The primary goal is to translate a qualitative understanding of environmental processes into a quantitative and predictive framework, often in the form of a mass balance model. up.pt This involves defining environmental compartments (e.g., air, water, soil, sediment), quantifying chemical inputs, and describing the rates of transport and transformation processes. up.pt
Modeling the environmental fate of this compound relies on methodologies developed for the broader class of organophosphate pesticides. These models are crucial for assessing persistence, potential for long-range transport, and exposure risks. rsc.org The main modeling approaches focus on quantifying the kinetics and pathways of key transformation processes such as hydrolysis, photolysis, and oxidation.
Mass Balance and Multimedia Models
Mass balance models provide a holistic characterization of a chemical's fate by equating the inputs and outputs within a defined environmental system. up.ptresearchgate.net These models can be used to estimate concentrations in various media like air, water, and soil. osti.gov Multimedia models, a sophisticated form of mass balance models, consider the partitioning and transformation of a chemical across multiple interconnected environmental compartments. researchgate.net
Fugacity-based models are a common type of multimedia model that uses the concept of "escaping tendency" to describe the partitioning of a chemical between phases. nih.gov For instance, the Multimedia Urban Model (MUM) has been used to estimate the emissions and fate of organophosphate esters in urban environments, accounting for compartments such as air, water, soil, vegetation, and urban film. researchgate.net Such models integrate data on a chemical's physicochemical properties to simulate its behavior. osti.gov
Table 1: Illustrative Input Parameters for a Multimedia Fate Model for an Organophosphate Ester
| Parameter | Hypothetical Value | Significance in Modeling |
|---|---|---|
| Molecular Weight | 321.9 g/mol | Influences diffusion and transport rates. |
| Vapor Pressure | 1.5 x 10-4 Pa | Determines partitioning between air and other media. |
| Water Solubility | 50 mg/L | Governs concentration in the aqueous phase and bioavailability. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | Indicates potential for bioaccumulation and sorption to organic matter. |
| Henry's Law Constant | 2.0 x 10-3 Pa·m3/mol | Describes the partitioning between air and water. |
Kinetic Models
Kinetic models are used to describe the rate at which chemical transformations occur. These models often use apparent first-order rate constants to quantify degradation processes like hydrolysis and photolysis. researchgate.net The rate of transformation is influenced by various environmental factors, and kinetic models can incorporate these dependencies. researchgate.net
For organophosphorus compounds, hydrolysis is a critical degradation pathway, the rate of which is strongly dependent on pH and temperature. researchgate.netnih.gov Kinetic studies for similar pesticides have shown that degradation rates often increase significantly with rising pH (i.e., under alkaline conditions). researchgate.net Photolysis, or degradation by light, is another key process, and its rate can be modeled based on the chemical's light absorption properties and the intensity of solar radiation. researchgate.net
Table 2: Example of Kinetic Data for Hydrolysis Modeling of an Organophosphate Ester
| pH | Temperature (°C) | First-Order Rate Constant (kh, day-1) | Half-Life (t1/2, days) |
|---|---|---|---|
| 5.0 | 25 | 0.002 | 346.5 |
| 7.0 | 25 | 0.028 | 24.8 |
| 9.0 | 25 | 0.390 | 1.8 |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the environmental behavior of chemicals based on their molecular structure. escholarship.org These models establish a mathematical relationship between a chemical's structural or physicochemical properties (known as descriptors) and its degradation rate or toxicity. springernature.comresearchgate.net For organophosphorus pesticides, QSAR models have been developed to estimate properties like the bioconcentration factor (BCF) and to predict toxicity. nih.gov
The main advantage of QSAR is its ability to screen a large number of chemicals and prioritize them for further testing without extensive experimental work. escholarship.org The models are built using a "training set" of compounds with known properties and then validated with a "test set". nih.gov Descriptors used in QSAR models can range from simple properties like molecular weight to more complex topological and quantum-chemical parameters. nih.gov
Table 3: Common Molecular Descriptors in QSAR Models for Predicting Organophosphate Degradation
| Descriptor Type | Example Descriptors | Relevance to Transformation |
|---|---|---|
| Constitutional | Molecular Weight, Number of Halogen Atoms | General indicator of molecular size and reactivity. |
| Topological | Connectivity Indices | Describes molecular branching and shape, which can affect interactions. escholarship.org |
| Quantum-Chemical | Energy of HOMO/LUMO, Dipole Moment | Relates to the electronic structure and susceptibility to nucleophilic or electrophilic attack. |
| Physicochemical | Log Kow, Water Solubility | Influences partitioning and availability for degradation reactions. |
Computational Chemistry Approaches
In silico or computational chemistry methods provide a molecular-level understanding of transformation pathways. nih.gov Techniques like Density Functional Theory (DFT) can be used to clarify reaction mechanisms, such as the biotransformation of organophosphorus compounds by enzymes like cytochrome P450. researchgate.net These models can predict the most likely sites of reaction on a molecule, calculate the energy barriers for different degradation pathways, and identify potential transformation products. nih.govresearchgate.net
For example, computational tools can simulate the steps involved in hydrolysis or oxidation, helping to elucidate the structure of intermediate and final degradation products. nih.govnih.gov This information is invaluable for interpreting data from non-target analysis in environmental samples and for assessing the potential risks posed by transformation products, which may themselves be of environmental concern. nih.gov
Future Research Directions and Emerging Trends in Diethyl 1,2,2,2 Tetrachloroethyl Phosphate Research
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for analogous organophosphorus compounds often rely on well-established but potentially hazardous reagents and conditions. Future research could focus on developing greener and more sustainable synthetic pathways to Diethyl 1,2,2,2-tetrachloroethyl phosphate (B84403). One potential starting point for investigation is the Perkow reaction, a common method for synthesizing vinyl phosphates from trialkyl phosphites and α-halo ketones. A variation of this reaction using a chlorinated aldehyde or ketone precursor could be explored.
Key areas for development include:
Catalytic Approaches: Investigating the use of novel catalysts to improve reaction efficiency and reduce waste. This could involve exploring metal-based catalysts or organocatalysts to facilitate the phosphorylation step under milder conditions.
Alternative Reagents: Exploring the use of less hazardous starting materials and reagents. For instance, replacing highly toxic chlorinating agents with more environmentally benign alternatives would be a significant advancement.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Bio-inspired Synthesis: While challenging, exploring enzymatic or microbial pathways for the synthesis of organophosphates could lead to highly selective and sustainable production methods in the long term.
A hypothetical sustainable synthesis route could involve the direct phosphorylation of a tetrachloroethyl-containing substrate using a recyclable catalyst in a green solvent, minimizing the use of stoichiometric and hazardous reagents.
Advanced Mechanistic Studies Using Isotopic Labeling
To fully understand and optimize the synthesis and reactions of Diethyl 1,2,2,2-tetrachloroethyl phosphate, detailed mechanistic studies are crucial. Isotopic labeling is a powerful tool for elucidating reaction pathways, identifying intermediates, and understanding the bonding changes that occur during a chemical transformation.
Future mechanistic studies could involve:
¹⁸O Labeling: Using ¹⁸O-labeled diethyl phosphite (B83602) or a labeled tetrachloro-precursor to trace the oxygen atoms' fate during the reaction. This can help to distinguish between different possible reaction mechanisms, such as addition-elimination or direct substitution pathways.
¹³C and ²H Labeling: Incorporating ¹³C or ²H isotopes into the ethyl or tetrachloroethyl groups can provide insights into the rearrangement of the carbon skeleton and the role of specific C-H bonds in the reaction mechanism.
Kinetic Isotope Effect (KIE) Studies: Measuring the reaction rates with isotopically labeled and unlabeled substrates can provide valuable information about the rate-determining step of the reaction and the structure of the transition state.
These studies would provide fundamental knowledge about the reactivity of this compound, which is essential for designing more efficient synthetic routes and predicting its chemical behavior.
Green Chemistry Approaches in Synthesis and Degradation
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For this compound, this applies to both its synthesis and its eventual degradation.
Green Synthesis: As mentioned in section 8.1, developing synthetic routes that utilize renewable feedstocks, reduce energy consumption, and minimize waste generation is a key goal. The use of greener solvents, such as ionic liquids or supercritical fluids, could also be explored to replace traditional volatile organic compounds.
Biodegradation: Investigating the microbial degradation of this compound is crucial for understanding its environmental fate. Research could focus on identifying microorganisms and enzymes capable of breaking down this compound into less toxic substances. This knowledge could be applied in bioremediation strategies for contaminated sites.
Photocatalytic Degradation: Exploring the use of photocatalysts, such as titanium dioxide (TiO₂), to degrade the compound under UV or visible light could offer an effective method for its removal from water sources.
Design of Next-Generation Organophosphorus Scaffolds for Synthetic Utility
The unique chemical structure of this compound, with its phosphate group and chlorinated ethyl chain, could serve as a versatile building block for the synthesis of novel organophosphorus compounds with potentially useful properties.
Future research could focus on:
Functional Group Transformation: Exploring reactions to modify the tetrachloroethyl group to introduce other functionalities. This could lead to the creation of a library of new compounds with diverse chemical structures.
Polymer Chemistry: Investigating the use of this compound as a monomer or an additive in polymer synthesis. The presence of the phosphate group could impart flame-retardant properties to the resulting polymers.
Asymmetric Synthesis: Developing stereoselective reactions to create chiral organophosphorus compounds from this precursor, which could have applications in catalysis or as chiral ligands.
Interdisciplinary Research with Computational Chemistry and Materials Science
The integration of computational chemistry and materials science can accelerate the discovery and development of new applications for this compound.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model the reaction mechanisms of its synthesis and degradation can provide valuable insights that complement experimental studies. Computational screening could also be used to predict the properties of new derivatives and guide synthetic efforts.
Materials Science Applications: Exploring the incorporation of this compound into new materials. For example, its flame-retardant properties could be exploited in the development of fire-resistant coatings, textiles, or composites. Its potential as a plasticizer or stabilizer in polymers could also be investigated.
By combining experimental and computational approaches, a deeper understanding of this compound's fundamental properties and potential applications can be achieved, paving the way for future innovations in organophosphorus chemistry and materials science.
Q & A
Q. What are the recommended synthetic routes for Diethyl 1,2,2,2-tetrachloroethyl phosphate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between diethyl chlorophosphate (a common precursor for organophosphates) and 1,2,2,2-tetrachloroethanol. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) must be optimized to improve yield. For example, pyridine or triethylamine can act as acid scavengers to drive the reaction . Purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted starting materials. Kinetic studies under varying temperatures (25–60°C) can determine optimal reaction rates.
Q. Which analytical techniques are most reliable for detecting and quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred due to its sensitivity for volatile organophosphates. For polar degradation products, high-performance liquid chromatography (HPLC) with UV/Vis or tandem mass spectrometry (LC-MS/MS) is suitable. Method validation should include spike-recovery experiments in matrices like soil or water to assess accuracy (target: 70–120% recovery). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How does the stability of this compound vary under different storage and environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 4°C (refrigerated) vs. 25°C (ambient).
- pH : Buffered solutions (pH 4–9) to simulate environmental conditions.
- Light : UV irradiation to assess photodegradation.
Monitor degradation via HPLC or GC-MS. For example, hydrolysis rates increase in alkaline conditions due to nucleophilic attack on the phosphate ester bond. Store the compound in amber glass under inert gas (e.g., N₂) to minimize oxidation .
Advanced Research Questions
Q. What molecular mechanisms underlie the toxicity of this compound in mammalian systems?
- Methodological Answer : Investigate endocrine disruption potential using in vitro assays:
- Thyroid Hormone Receptor (TR) Binding : Competitive binding assays with T3/T4 hormones.
- CYP450 Inhibition : Evaluate interference with metabolic enzymes using liver microsomes.
- Oxidative Stress Markers : Measure glutathione depletion and lipid peroxidation in hepatocyte cultures.
In vivo studies in rodent models can assess thyroid histopathology and serum hormone levels (TSH, T4). Compare results to structurally similar compounds like diethyl phosphate (DEP), which disrupts thyroid function .
Q. What are the dominant environmental degradation pathways of this compound, and how do they vary across ecosystems?
- Methodological Answer : Perform fate studies in simulated environments:
- Hydrolysis : Monitor degradation in aqueous buffers at pH 4–8.
- Photolysis : Exclude to UV light (λ = 254–365 nm) and analyze by LC-MS for byproducts.
- Microbial Degradation : Use soil microcosms enriched with organophosphate-degrading bacteria (e.g., Pseudomonas spp.).
Quantify half-lives (t½) and identify metabolites (e.g., trichloroethyl derivatives) via high-resolution mass spectrometry (HRMS). Field studies in agricultural vs. aquatic systems can reveal ecosystem-specific persistence .
Q. How does this compound interact with non-target organisms in complex food webs?
- Methodological Answer : Use trophic transfer models and mesocosm experiments:
- Bioaccumulation : Measure lipid-adjusted concentrations in algae, daphnia, and fish via stable isotope tracing.
- Toxicity Thresholds : Determine LC50/EC50 values for keystone species (e.g., Daphnia magna).
- Metabolomic Profiling : Apply untargeted metabolomics to identify disrupted pathways (e.g., energy metabolism in zebrafish embryos).
Compare results to regulatory thresholds (e.g., EPA ECOTOX database) to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
